Ethyl 2-methyl-3-indoleacetate
Overview
Description
Ethyl 2-methyl-3-indoleacetate, also known as ethyl 2-(2-methyl-1H-indol-3-yl)acetate, is a substituted 1H-indole . It is used as a reactant for the preparation of hydroxamate derivatives as HDAC inhibitors with anticancer activity and for the stereoselective preparation of AG-041R, a potent Gastrin/CCK-B Receptor Antagonist .
Synthesis Analysis
The synthesis of this compound from 2-Propenoic acid, 3-[2-[(Z)-(1-(phenylseleno)ethylidene)amino]phenyl]-, ethyl ester has been reported .Molecular Structure Analysis
The empirical formula of this compound is C13H15NO2, and its molecular weight is 217.26 . The linear formula is C13H15NO2 .Chemical Reactions Analysis
This compound is used as a reactant for the preparation of hydroxamate derivatives as HDAC inhibitors with anticancer activity and for the stereoselective preparation of AG-041R, a potent Gastrin/CCK-B Receptor Antagonist .Physical and Chemical Properties Analysis
This compound has a boiling point of 195-196 °C/3.5 mmHg (lit.), a density of 1.11 g/mL at 25 °C (lit.), and a refractive index n20/D of 1.571 (lit.) .Scientific Research Applications
Synthesis and Chemical Reactions
Ethyl 2-methyl-3-indoleacetate is involved in various chemical reactions and synthesis processes. For instance, ethyl acylindole-2-carboxylates, a category that includes this compound, undergo reactions with thallium trinitrate (TTN) in different solvents. These reactions lead to the formation of methyl indoleacetate derivatives through a Favorskii-type rearrangement reaction. This process has applications in the synthesis of complex organic compounds like lysergic acid (Tani et al., 1994).
Role in Natural Processes
This compound has been identified as an artifact in ethanol extracts of corn kernels. This compound's formation during ethanol extraction suggests it may play a role in the natural metabolic processes of plants (Fukui et al., 1957).
Mechanism of Action
Ethyl 2-methyl-3-indoleacetate, also known as ethyl 2-(2-methyl-1H-indol-3-yl)acetate, is a substituted 1H-indole . This compound has been used in various applications, including the preparation of hydroxamate derivatives as HDAC inhibitors with anticancer activity .
Target of Action
It has been used as a reactant for the preparation of hydroxamate derivatives, which are known to inhibit histone deacetylase (hdac) enzymes . HDACs are crucial regulators of gene expression and have been implicated in various diseases, including cancer .
Mode of Action
While the exact mode of action of this compound is not well-documented, its use in the preparation of HDAC inhibitors suggests that it may interact with these enzymes. HDAC inhibitors typically work by binding to the catalytic site of the enzyme, preventing it from removing acetyl groups from histones. This action leads to an open chromatin structure, promoting gene transcription .
Biochemical Pathways
As a precursor to hdac inhibitors, it may indirectly influence the acetylation status of histones, thereby affecting gene expression .
Result of Action
Its use in the preparation of hdac inhibitors suggests that it may contribute to the inhibition of hdac enzymes, leading to changes in gene expression and potentially exerting anticancer effects .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Ethyl 2-methyl-3-indoleacetate plays a significant role in biochemical reactions, particularly in the synthesis of hydroxamate derivatives. These derivatives act as HDAC inhibitors, which are crucial in regulating gene expression by modifying the acetylation status of histones . The compound interacts with enzymes such as HDACs, inhibiting their activity and leading to increased acetylation of histones. This interaction can result in the activation of tumor suppressor genes and the inhibition of cancer cell proliferation .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression . This can result in the activation of tumor suppressor genes and the suppression of oncogenes, ultimately inhibiting cancer cell proliferation and inducing apoptosis . Additionally, the compound may affect cell signaling pathways involved in cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with HDACs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to increased acetylation of histones . This change in acetylation status can alter the chromatin structure, making it more accessible for transcription factors and other regulatory proteins . As a result, the expression of genes involved in cell cycle regulation, apoptosis, and differentiation can be modulated .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular function, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit HDAC activity and induce changes in gene expression without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the synthesis of hydroxamate derivatives . The compound interacts with enzymes such as HDACs, leading to the inhibition of their activity and subsequent changes in gene expression . Additionally, the compound may affect metabolic flux and metabolite levels, particularly in cancer cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its effects on HDAC activity and gene expression . The localization and accumulation of the compound within specific tissues can also impact its therapeutic efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with HDACs and other biomolecules, ultimately affecting its ability to modulate gene expression and cellular function .
Properties
IUPAC Name |
ethyl 2-(2-methyl-1H-indol-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-16-13(15)8-11-9(2)14-12-7-5-4-6-10(11)12/h4-7,14H,3,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLEXJGHKKHQSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=CC=CC=C21)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20314853 | |
Record name | Ethyl 2-methyl-3-indoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21909-49-9 | |
Record name | 21909-49-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-methyl-3-indoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20314853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-methyl-3-indoleacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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